

An In-Depth Technical Guide to 3,4'-Dibromobenzophenone (CAS 83699-51-8)

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Compound of Interest

Compound Name: 3,4'-Dibromobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4'-Dibromobenzophenone** (CAS 83699-51-8), a halogenated aromatic ketone. Due to the limited availability of direct research on this specific isomer, this document synthesizes available data, offers logical extrapolations based on the well-studied benzophenone scaffold and its other halogenated derivatives, and outlines methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the potential applications of **3,4'-Dibromobenzophenone** in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Benzophenone Scaffold and the Intrigue of Halogenation

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The introduction of halogen atoms, such as bromine, onto the aromatic rings can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The specific regioisomerism of halogen substitution can lead to vastly different biological and material properties. **3,4'-Dibromobenzophenone**, with its

asymmetric substitution pattern, presents a unique electronic and steric profile compared to its more studied symmetric isomer, 4,4'-Dibromobenzophenone. This guide focuses on the knowns and logical unknowns of this particular molecule.

Physicochemical Properties

While extensive experimental data for **3,4'-Dibromobenzophenone** is not readily available in the public domain, its fundamental properties can be calculated or inferred from its structure and comparison with related compounds.

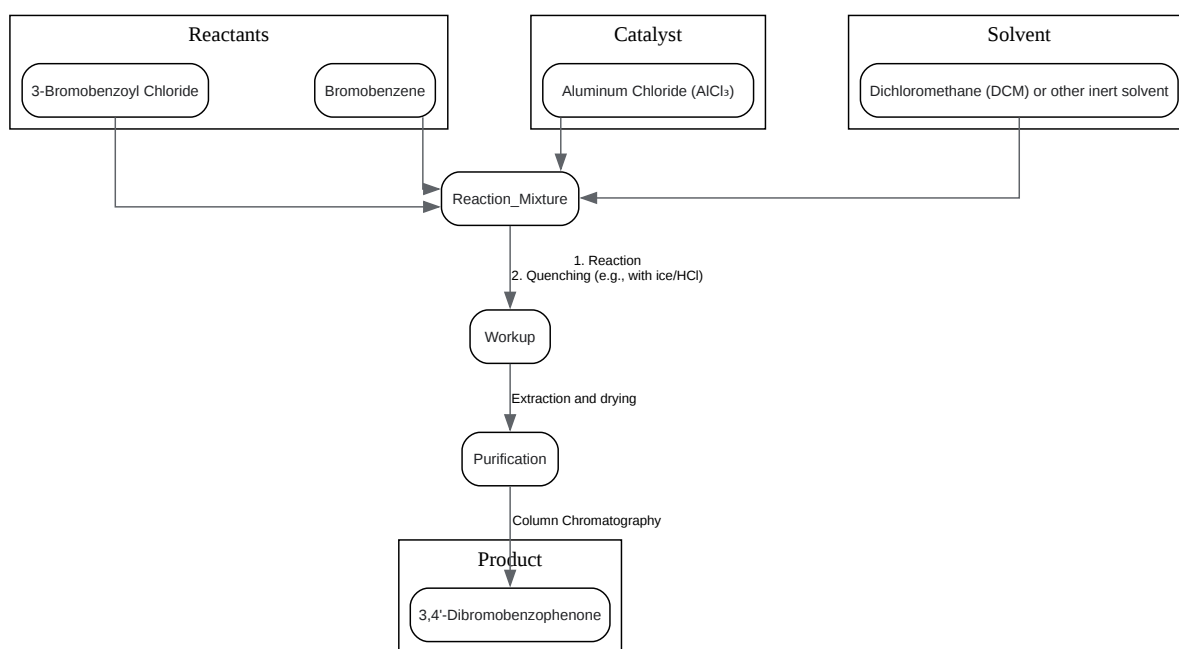
Property	Value	Source
CAS Number	83699-51-8	N/A
Molecular Formula	C ₁₃ H ₈ Br ₂ O	N/A
Molecular Weight	340.01 g/mol	N/A
Appearance	Likely a solid at room temperature, similar to other dibromobenzophenones.	Inferred
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in non-polar solvents like hexane and very low solubility in water.	Inferred
Melting Point	Not reported. For comparison, the melting point of 4,4'-Dibromobenzophenone is 171-174 °C. [2]	N/A
Boiling Point	Not reported. For comparison, the boiling point of 4,4'-Dibromobenzophenone is estimated to be around 395°C. [3]	N/A

Synthesis and Characterization

The primary route for the synthesis of benzophenones is the Friedel-Crafts acylation.^[4] For **3,4'-Dibromobenzophenone**, this would involve the reaction of a brominated benzoyl chloride with a brominated benzene derivative in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

A logical synthetic approach to **3,4'-Dibromobenzophenone** is the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride or the acylation of 1,3-dibromobenzene with benzoyl chloride, though the latter may lead to isomeric mixtures. A more controlled synthesis would involve the use of specific brominated starting materials.



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Caption: Proposed workflow for the synthesis of **3,4'-Dibromobenzophenone**.

Step-by-Step Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a solution of 3-bromobenzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.

- **Addition of Substrate:** To the activated acylium ion complex, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
- **Extraction:** Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3,4'-isomer from other potential regioisomers.

Characterization

Due to the scarcity of published data, the following are expected spectroscopic characteristics for **3,4'-Dibromobenzophenone**, based on general principles of NMR and IR spectroscopy and data from related compounds.

- **¹H NMR Spectroscopy:** A patent describing the synthesis of dibromobenzophenones as a mixture reports the following signals for **3,4'-Dibromobenzophenone**: δ 7.78 (d, J = 8.8 Hz) and 7.67 (d, J = 8.8 Hz).^[5] A full assignment would require the analysis of the pure compound, but one would expect a complex aromatic region with distinct signals for the protons on both rings, with coupling patterns indicative of their substitution.
- **¹³C NMR Spectroscopy:** The spectrum is expected to show 13 distinct signals for the carbon atoms, including a downfield signal for the carbonyl carbon (typically >190 ppm) and signals in the aromatic region (120-140 ppm). The carbons attached to bromine would show characteristic shifts.

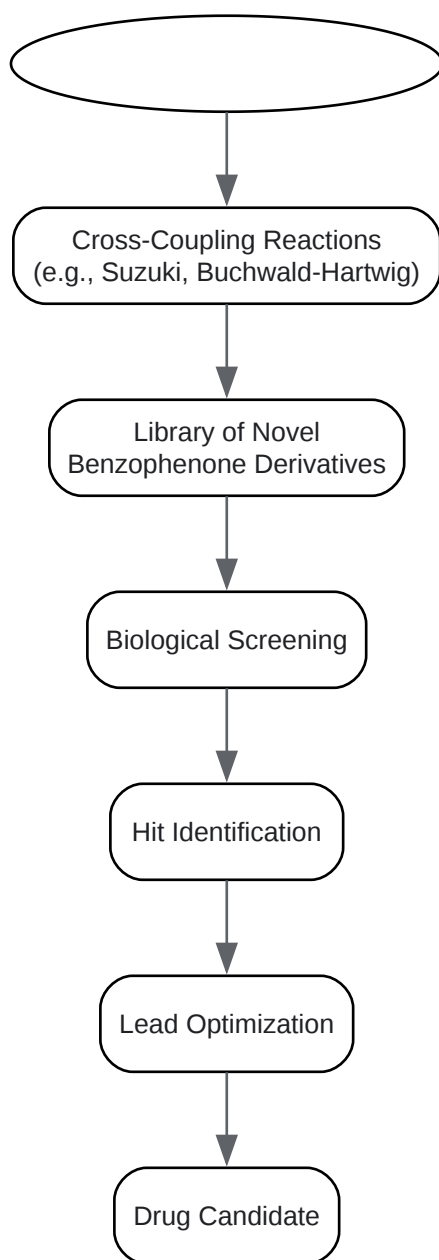
- **Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1650-1670 cm^{-1} . Aromatic C-H stretching vibrations would appear around 3000-3100 cm^{-1} , and C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.
- **Mass Spectrometry (MS):** The mass spectrum should show a prominent molecular ion peak (M^+) and characteristic isotopic peaks ($M+2$, $M+4$) due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of bromine and cleavage around the carbonyl group. A derivative, 3,4-diaminobenzophenone, has been successfully used as a matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry, suggesting the benzophenone core is amenable to such analysis.^[6]

Potential Applications and Areas for Future Research

While specific applications for **3,4'-Dibromobenzophenone** are not well-documented, its structure suggests potential utility in several areas, drawing parallels with other benzophenone derivatives.

Medicinal Chemistry

The benzophenone scaffold is a versatile starting point for the development of novel therapeutic agents.^[1] The bromine atoms on **3,4'-Dibromobenzophenone** can serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functionalities. This allows for the construction of libraries of compounds for screening against various biological targets. Research on other benzophenone derivatives has shown their potential as inhibitors of enzymes like hexokinase, which is involved in cancer metabolism.^[7] The unique substitution pattern of the 3,4'-isomer could lead to novel structure-activity relationships.



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